molecular formula C7H6BrN3 B3099099 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1350648-87-1

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B3099099
CAS No.: 1350648-87-1
M. Wt: 212.05 g/mol
InChI Key: MHJKPNLIUZPFFP-UHFFFAOYSA-N
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Description

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves the fusion of a pyrazole ring with a pyridine ring. One common method involves the selective metalation of the pyrazole ring followed by a cross-coupling reaction. For instance, the selective metalation with TMPMgCl can be followed by a Suzuki–Miyaura cross-coupling reaction to introduce the bromine atom at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.

    Buchwald–Hartwig Amination: Uses palladium catalysts and amines.

    Nucleophilic Substitution: Uses nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki–Miyaura cross-coupling reaction can introduce various aryl or alkyl groups at the 7th position, leading to a diverse range of substituted pyrazolopyridines.

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

7-bromo-2-methylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-6-7(10-11)5(8)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJKPNLIUZPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252788
Record name 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350648-87-1
Record name 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350648-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-bromo-1H-pyrazolo[4,3-b]pyridine (100 mg, 0.505 mmol) and sodium hydride (24.24 mg, 0.606 mmol) in THF (2.0 mL) was stirred at 0° C. for 15 minutes. Iodomethane (71.7 mg, 0.505 mmol) was added, and the reaction was warmed to room temperature for 1 hour. The reaction was quenched with water, extracted with EtOAc, dried over MgSO4, and evaporated to dryness to give 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
24.24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
71.7 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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